2-Acetoxypropanoic acid

Catalog No.
S603013
CAS No.
535-17-1
M.F
C5H8O4
M. Wt
132.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetoxypropanoic acid

CAS Number

535-17-1

Product Name

2-Acetoxypropanoic acid

IUPAC Name

2-acetyloxypropanoic acid

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

InChI

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)

InChI Key

WTLNOANVTIKPEE-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC(=O)C

Synonyms

2-acetoxypropionic acid, acetolactate, alpha-acetolactate, alpha-acetolactate, (+-)-isomer, alpha-acetolactate, (S)-isomer, alpha-acetolactate, sodium salt,(S)-isomer

Canonical SMILES

CC(C(=O)O)OC(=O)C

The exact mass of the compound 2-Acetoxypropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402126. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Acetoxypropanoic acid (also known as O-acetyllactic acid) is a highly specialized, dual-functional intermediate featuring both a carboxylic acid and an alpha-acetoxy group. Industrially, it is prioritized over its parent compound, lactic acid, because the acetoxy leaving group fundamentally alters its thermal and chemical reactivity. In continuous-flow chemical manufacturing, it serves as a critical precursor for the high-yield, bio-based production of acrylic acid via pyrolysis. Furthermore, its enantiopure form, (S)-2-acetoxypropanoic acid, is a strictly regulated, non-substitutable building block in the pharmaceutical synthesis of non-ionic radiocontrast agents such as Iopamidol. For procurement teams, the compound represents a targeted upgrade over crude lactic acid when process selectivity, stereochemical control, or the avoidance of thermal degradation byproducts is paramount [1].

Attempting to substitute 2-acetoxypropanoic acid with cheaper lactic acid or generic propanoic acid derivatives introduces severe process inefficiencies. Direct dehydration of lactic acid to acrylic acid requires highly specific acid-base catalyst pairs and high temperatures, which inevitably trigger carbocation-mediated side reactions, specifically decarbonylation to acetaldehyde. By contrast, the pre-acetylated structure of 2-acetoxypropanoic acid enables a six-membered cyclic transition state during pyrolysis, bypassing the carbocation pathway entirely and significantly boosting selectivity. In pharmaceutical applications, generic acylating agents cannot be used to synthesize Iopamidol; the exact (S)-2-acetoxypropanoic acid skeleton is mandatory to install the correct (2S)-2-hydroxypropanamido stereocenter required by global pharmacopeia standards [1].

Superior Acrylic Acid Yield via Cyclic Pyrolysis

Direct dehydration of lactic acid to acrylic acid is notoriously difficult to control, with standard yields often capping at 60–68% due to competing degradation pathways. By converting lactic acid to 2-acetoxypropanoic acid first, manufacturers can utilize a pyrolysis step that proceeds via a highly selective cyclic elimination of acetic acid. This indirect route avoids carbocation intermediates, pushing the overall theoretical and practical yields of acrylic acid to 80–85%, a critical margin for industrial scale-up [1].

Evidence DimensionAcrylic acid yield and reaction selectivity
Target Compound Data2-Acetoxypropanoic acid (80–85% yield via cyclic elimination)
Comparator Or BaselineLactic acid direct dehydration (~60–68% yield)
Quantified Difference12–25% absolute increase in acrylic acid yield
ConditionsPyrolysis at elevated temperatures vs. direct catalytic dehydration over solid acids/bases

Procuring 2-acetoxypropanoic acid as an intermediate maximizes acrylic acid yield and minimizes feedstock waste in bio-based polymer manufacturing.

Suppression of Acetaldehyde Byproducts in Polymer Precursors

A major bottleneck in using lactic acid directly for acrylic acid synthesis is the formation of acetaldehyde via decarboxylation and decarbonylation on strong acid sites. Because 2-acetoxypropanoic acid undergoes thermal deacetylation without relying on these strong acid sites, the formation of acetaldehyde is drastically suppressed. This results in a cleaner crude acrylic acid stream, reducing downstream purification costs and preventing catalyst poisoning [1].

Evidence DimensionAcetaldehyde byproduct formation
Target Compound Data2-Acetoxypropanoic acid (suppressed decarbonylation via non-carbocation elimination)
Comparator Or BaselineLactic acid (high acetaldehyde formation on strong acid sites)
Quantified DifferenceSignificant reduction in acetaldehyde and lactide byproducts
ConditionsGas-phase thermal elimination/dehydration

Minimizing acetaldehyde formation reduces the purification burden and improves the optical clarity of downstream polyacrylates.

Stereospecific Acylation for Iopamidol Synthesis

In the synthesis of the non-ionic X-ray contrast agent Iopamidol, the intermediate 5-amino-2,4,6-triiodoisophthalic acid dichloride must be acylated. Using (S)-2-acetoxypropanoic acid (converted to its acid chloride) is the only industrially viable method to cleanly install the required (2S)-2-hydroxypropanamido group. Attempts to use racemic mixtures or alternative acylating agents fail to meet the stringent stereochemical and purity requirements (>99%) mandated by pharmacopeia standards [1].

Evidence DimensionPharmacopeia-compliant stereocenter installation
Target Compound Data(S)-2-Acetoxypropanoic acid (yields enantiopure precursor)
Comparator Or BaselineRacemic 2-acetoxypropanoic acid or generic acyl chlorides
Quantified DifferenceEnables >99% enantiomeric excess required for Iopamidol
ConditionsContinuous chlorination and subsequent amidation in industrial API synthesis

For pharmaceutical API procurement, the enantiopure (S)-form is strictly non-substitutable for regulatory compliance in Iopamidol manufacturing.

Alkyl Group Dependence in Acrylate Ester Production

When synthesizing acrylate esters from 2-acetoxypropanoic acid derivatives, the choice of the esterifying group is critical. Pyrolysis of methyl or benzyl 2-acetoxypropanoate achieves a 75% yield of the corresponding acrylate ester. In contrast, ethyl or butyl esters contain beta-hydrogens that trigger a competing alkene elimination pathway, significantly reducing the final acrylate yield. Therefore, procuring the free 2-acetoxypropanoic acid to specifically form methyl or benzyl esters is quantitatively superior to using ethyl or butyl derivatives [1].

Evidence DimensionAcrylate ester yield during pyrolysis
Target Compound DataMethyl/benzyl 2-acetoxypropanoate (75% yield)
Comparator Or BaselineEthyl/butyl 2-acetoxypropanoate (reduced yield due to side reactions)
Quantified DifferenceSubstantially higher yield by avoiding beta-hydrogen elimination
ConditionsFixed bed reactor, 550 °C, nonporous silica particles

Guides formulation strategy by proving that methyl or benzyl esterification of this compound maximizes downstream acrylate yields.

Bio-Based Acrylic Acid Manufacturing

2-Acetoxypropanoic acid is the optimal intermediate for producing renewable acrylic acid. Because its pyrolysis avoids the carbocation-mediated decarbonylation seen with lactic acid, it provides the 80-85% yields required for commercially viable superabsorbent polymers and coatings [1].

Synthesis of Iopamidol and Radiocontrast APIs

The (S)-enantiomer of 2-acetoxypropanoic acid is indispensable for the pharmaceutical synthesis of Iopamidol. It is converted to (S)-2-acetoxypropionyl chloride, which stereospecifically acylates iodinated intermediates to meet strict pharmacopeia purity standards[2].

Production of Specialty Acrylate Esters

By esterifying 2-acetoxypropanoic acid with methanol or benzyl alcohol prior to pyrolysis, manufacturers can produce high-value methyl or benzyl acrylates at 75% yield, avoiding the beta-hydrogen elimination side reactions that plague ethyl or butyl derivatives [3].

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

535-17-1
3853-80-3

Dates

Last modified: 08-15-2023

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